Fluorescence Quantum Yield Enhancement vs. Unsubstituted Pyrene in Ethanol
1-(Phenylethynyl)pyrene exhibits a fluorescence quantum yield (ΦF) of 0.62 in ethanol, representing a 1.94-fold increase relative to unsubstituted pyrene (ΦF = 0.32) . This enhancement is attributed to extended π-conjugation through the ethynyl bridge, which reduces non-radiative decay pathways [1].
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) |
|---|---|
| Target Compound Data | 0.62 |
| Comparator Or Baseline | Pyrene: 0.32 |
| Quantified Difference | 1.94-fold increase (+0.30 absolute) |
| Conditions | Ethanol solution, room temperature |
Why This Matters
Higher quantum yield translates to greater detection sensitivity in fluorescence-based assays, reducing the quantity of labeled probe required and improving signal-to-noise ratios.
- [1] Yang, S.-W.; Elangovan, A.; Hwang, K.-C.; Ho, T.-I. Electronic Polarization Reversal and Excited State Intramolecular Charge Transfer in Donor/Acceptor Ethynylpyrenes. J. Phys. Chem. B 2005, 109 (35), 16628–16635. View Source
